Ac-rC Phosphoramidite-15N

Description

Significance of Stable Isotope-Labeled Oligonucleotides in Contemporary Biosciences

The use of stable isotope-labeled oligonucleotides has revolutionized the study of nucleic acids, providing unprecedented insights into genetic and epigenetic mechanisms, transcriptional regulation, and protein-nucleic acid interactions. silantes.com By introducing stable isotopes into DNA or RNA, researchers can overcome challenges associated with studying these complex biomolecules.

One of the primary advantages is enhanced detection sensitivity . The distinct atomic masses of stable isotopes create unique isotopic signatures that are easily distinguishable from unlabeled molecules, enabling precise quantification and heightened sensitivity in methods like mass spectrometry. silantes.com This is particularly valuable for measuring trace amounts of nucleic acids. silantes.com

Furthermore, stable isotope labeling provides enhanced structural resolution . Techniques like NMR spectroscopy, which rely on detecting atomic nuclei to determine three-dimensional structures, benefit significantly from the incorporation of stable isotopes. silantes.com This leads to improved spectral resolution and data quality, facilitating a clearer understanding of molecular structures, folding patterns, and interactions. silantes.com

Overview of Ac-rC Phosphoramidite-15N in Research Context

Ac-rC Phosphoramidite-¹⁵N is a specialized chemical compound crucial for the synthesis of ¹⁵N-labeled RNA oligonucleotides. It is a ribonucleoside phosphoramidite (B1245037), a key building block in the chemical synthesis of RNA. The "Ac" denotes an acetyl protecting group on the exocyclic amine of the cytosine base, "rC" signifies ribocytidine, and "phosphoramidite" refers to the reactive phosphorus group that enables the sequential addition of nucleotides during synthesis. The "¹⁵N" indicates that the cytidine (B196190) base is labeled with the stable isotope nitrogen-15.

This compound is particularly valuable for site-specific labeling, allowing researchers to introduce ¹⁵N at precise locations within an RNA sequence. isotope.com This targeted labeling is instrumental for detailed structural and dynamic studies of RNA molecules and their complexes with proteins or other ligands using NMR spectroscopy. isotope.comsilantes.com The ability to selectively label specific sites helps to simplify complex NMR spectra and provides direct information about the local environment of the labeled nucleus. oup.com

The synthesis of Ac-rC Phosphoramidite-¹⁵N and other labeled phosphoramidites can be a complex process, often involving multiple steps of chemical synthesis and purification. nih.gov However, the availability of such reagents is a critical bottleneck for many advanced NMR-based studies of RNA function. nih.gov

Historical Development of Phosphoramidite Chemistry for RNA Synthesis

The chemical synthesis of DNA and RNA has undergone significant evolution. Early methods, such as the phosphodiester and phosphotriester approaches, were often laborious and inefficient. openaccessgovernment.org A major breakthrough came in the mid-1970s with the development of P(III)-based phosphite-triester chemistry by Robert Letsinger and his colleagues. trilinkbiotech.com This method utilized more reactive phosphorus compounds, significantly reducing the time required for the coupling of nucleotides. trilinkbiotech.com

However, the phosphite-triester method had its drawbacks, primarily the instability of the key phosphomonochloridite intermediate, which was highly susceptible to hydrolysis. trilinkbiotech.com This issue was resolved in the early 1980s with the development of phosphoramidite chemistry by Marvin Caruthers. openaccessgovernment.orgiupac.org Deoxyribonucleoside phosphoramidites proved to be much more stable to hydrolysis and air oxidation, making them ideal for automated solid-phase synthesis. openaccessgovernment.org This innovation was a pivotal moment, leading to the commercialization of the first automated DNA synthesizers and making synthetic oligonucleotides widely accessible to researchers. trilinkbiotech.com

The application of phosphoramidite chemistry to RNA synthesis was historically more challenging than for DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which required an additional protecting group. acs.org This often resulted in more complex and lower-yielding monomer synthesis and less efficient coupling during solid-phase synthesis. acs.org Over the years, improvements in protecting group strategies and synthesis protocols have made the chemical synthesis of RNA using phosphoramidites a more robust and routine procedure, comparable in simplicity to DNA synthesis. acs.org This progress has been essential for enabling the production of the stable isotope-labeled RNA molecules, like those synthesized using Ac-rC Phosphoramidite-¹⁵N, that are vital for modern biophysical research.

Detailed Research Findings

The application of ¹⁵N-labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹⁵N, has been instrumental in a variety of research areas, particularly in the structural and functional analysis of nucleic acids by NMR spectroscopy.

Probing Protein-DNA Interactions

In one study, ¹⁵N labels were introduced into the amino groups of specific cytosine residues within a DNA fragment to study its interaction with the glucocorticoid receptor DNA-binding domain (GR-DBD). oup.com The use of isotope-edited NMR techniques allowed for the selective observation of signals from the labeled DNA, simplifying the complex spectra of the protein-DNA complex. oup.com This approach facilitated the identification of a hydrophobic contact between a thymine (B56734) methyl group and the methyl groups of a valine residue in the protein, providing valuable insight into the sequence-specific recognition mechanism. oup.com

Investigating RNA Structure and Dynamics

Site-specific ¹⁵N labeling of RNA is crucial for studying the structure and dynamics of functional RNA molecules like ribozymes and riboswitches. d-nb.info By labeling specific Watson-Crick base pairs, researchers can directly monitor these interactions using HNN-COSY NMR experiments. d-nb.info This is particularly useful for analyzing conformationally flexible RNAs that may adopt multiple competing structures. d-nb.info For instance, the synthesis of ¹⁵N(7)-labeled adenosine (B11128) phosphoramidite has enabled the verification of specific base triplet interactions within the active site of a ribozyme, providing evidence for its conformation in solution. d-nb.info

Understanding Mismatched Base Pairs

NMR studies have also utilized ¹⁵N site-specifically labeled RNA to investigate the transient formation of low-populated, non-canonical Watson-Crick-like G•U mismatched base pairs in RNA:DNA hybrids. biorxiv.org The ability to directly observe the NMR signals from the ¹⁵N-labeled uracil (B121893) allowed for the characterization of these transient states and the measurement of their formation kinetics. biorxiv.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Isotopic Purity | ≥98 atom % ¹⁵N sigmaaldrich.com |

| Chemical Purity | ≥95% (CP) sigmaaldrich.com |

| Form | Powder sigmaaldrich.com |

| Mass Shift | M+1 sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

| Empirical Formula | C₄₇H₆₄¹⁵NN₄O₉PSi sigmaaldrich.com |

| Molecular Weight | 903.09 sigmaaldrich.com |

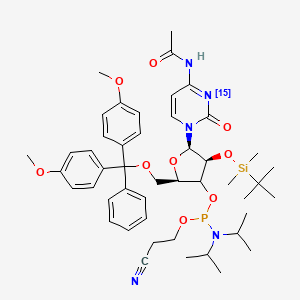

Structure

2D Structure

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(315N)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1 |

InChI Key |

QKWKXYVKGFKODW-SVJZJRNCSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Synthetic Methodologies for Ac Rc Phosphoramidite 15n and Labeled Oligoribonucleotides

Chemical Synthesis of Ac-rC Phosphoramidite-¹⁵N

The creation of Ac-rC Phosphoramidite-¹⁵N is a multi-step process that demands precise control over chemical reactions to ensure high purity and yield of the final product, which is suitable for automated RNA synthesis.

Precursor Synthesis and Isotopic Enrichment Strategies for ¹⁵N-Cytidine Nucleobase

The journey to Ac-rC Phosphoramidite-¹⁵N begins with the synthesis of ¹⁵N-labeled cytidine (B196190). A common strategy involves the chemical conversion of a more readily available precursor, such as uridine (B1682114), into cytidine. One established method achieves this by first converting a protected uridine derivative to a 4-thiouridine (B1664626) intermediate using Lawesson's reagent. This intermediate is then aminated with ¹⁵N-enriched ammonia (B1221849) in a sealed vessel to yield the [4-¹⁵NH₂]cytidine derivative. nih.gov Another approach involves the nucleophilic substitution of 4-azolyl-1-β-D-ribofuranosylpyrimidin-2(1H)-one derivatives, prepared from uridine, with [¹⁵N]phthalimide. tandfonline.com This reaction, conducted in the presence of a base like triethylamine (B128534) or DBU, produces N⁴-phthaloyl[4-¹⁵N]cytidine derivatives in high yields. tandfonline.com The phthaloyl group can then be removed to provide the desired ¹⁵N-labeled cytidine.

For labeling at the N3 position, a procedure starting from a protected pseudouridine (B1679824) precursor has been developed. This involves nitration at the N3 position followed by treatment with ¹⁵NH₄Cl, resulting in the ¹⁵N-labeled product. researchgate.net A method for producing [1,3-¹⁵N₂]cytidine derivatives starts from ¹⁵N-enriched urea (B33335) and proceeds through a nine-step synthesis. nih.gov These methods provide the isotopically enriched nucleoside that serves as the foundation for the phosphoramidite (B1245037) building block.

Ribose Protection Strategies (e.g., 2'-O-TBDMS, 2'-O-TOM) in Labeled Ribonucleoside Preparation

Protecting the hydroxyl groups of the ribose sugar is crucial to prevent unwanted side reactions during phosphoramidite synthesis and subsequent oligonucleotide assembly. The 2'-hydroxyl group, in particular, requires a robust protecting group that remains stable throughout the synthesis cycles but can be removed cleanly at the end. atdbio.com

Commonly used 2'-hydroxyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). atdbio.comglenresearch.com The TBDMS group is a popular choice, though its application can sometimes lead to a mixture of 2'- and 3'-protected isomers, requiring careful purification. atdbio.com The TOM group offers an advantage due to the spacer between the 2'-oxygen and the silyl (B83357) group, which reduces steric hindrance during the coupling step in RNA synthesis. atdbio.com This often leads to higher coupling efficiencies compared to TBDMS-protected monomers. glenresearch.comumich.edu The TOM group is stable under the conditions needed to remove other protecting groups and can be cleaved quantitatively without damaging the final RNA product. atdbio.comnih.gov

Phosphitylation Techniques for Phosphoramidite Formation

With the nucleobase labeled and the ribose protected, the next step is phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite monomer. atdbio.com This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.comnih.gov

The generally accepted mechanism involves the protonation of the phosphoramidite's diisopropylamino group by a weak acid activator, such as 1H-tetrazole. acs.orgpsu.edu This converts the amino group into a good leaving group. Subsequent nucleophilic attack by the activator's conjugate base forms a highly reactive intermediate, which is then displaced by the 3'-hydroxyl group of the protected nucleoside to form the desired phosphite (B83602) triester linkage. acs.orgpsu.edu The resulting phosphoramidite monomer is then purified, often by silica (B1680970) gel chromatography, before it can be used in oligonucleotide synthesis. atdbio.com Alternative methods, such as using ionic liquid-stabilized phosphorodiamidites combined with mechanochemistry, have also been developed for nucleoside phosphitylation. rsc.org

| Phosphitylation Reagent | Activator | Base | Typical Yield |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1H-Tetrazole | DIPEA | 50-90% nih.gov |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 4,5-Dicyanoimidazole | - | High |

| Bis(O-tert-butyl) N,N-diethylphosphoramidite | 5-Substituted Tetrazole | - | High oup.com |

Stereochemical Control in Phosphoramidite Synthesis

The phosphorus atom in a phosphoramidite monomer is a chiral center, meaning that the phosphitylation reaction produces a mixture of two diastereomers (Rp and Sp). atdbio.comnih.gov These are distinct chemical compounds that can be separated and identified by techniques like HPLC and ³¹P NMR. atdbio.com While standard oligonucleotide synthesis proceeds with this diastereomeric mixture, the stereochemistry at the phosphorus center can influence the properties of the resulting RNA. researchgate.netacs.org

Achieving stereochemical control during phosphoramidite synthesis is an active area of research. acs.orgacs.orgfigshare.comrsc.orgbeilstein-journals.org One strategy involves the use of chiral auxiliaries to direct the diastereoselective formation of the phosphoramidite. chalmers.se For example, ligands derived from scaffolds like BINOL have been used to create chiral phosphoramidites with a high degree of stereocontrol. wikipedia.orgcdnsciencepub.com Another approach focuses on controlling the epimerization of the activated intermediate during the coupling reaction. ethz.ch Catalytic methods using chiral Brønsted acids, such as peptide-embedded phosphothreonine-derived phosphoric acids, have shown promise in achieving stereodivergent synthesis, allowing for the selective formation of either the Rp or Sp diastereomer from the same starting mixture of phosphoramidite diastereomers. nih.gov This level of control is particularly important for the synthesis of therapeutic oligonucleotides where the stereochemistry of the phosphate (B84403) backbone can significantly impact efficacy and safety. acs.org

Solid-Phase Chemical Synthesis of ¹⁵N-Labeled Oligoribonucleotides

The cornerstone of modern nucleic acid synthesis is the solid-phase phosphoramidite method, invented by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. atdbio.com This technique allows for the efficient and automated construction of oligonucleotides on a solid support. atdbio.com

Automation in Oligoribonucleotide Synthesis Utilizing Ac-rC Phosphoramidite-¹⁵N

Automated DNA/RNA synthesizers have revolutionized the production of custom oligonucleotides. acs.orgnih.govacs.org The synthesis process consists of a series of repeated cycles, with each cycle adding one nucleotide to the growing chain. The Ac-rC Phosphoramidite-¹⁵N, once prepared and purified, can be used in the same manner as standard, unlabeled phosphoramidites within these automated protocols. nih.govthermofisher.com

The synthesis cycle involves four main steps:

Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. atdbio.com

Coupling: The ¹⁵N-labeled phosphoramidite, activated by a reagent like tetrazole, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester bond. atdbio.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically an iodine solution. atdbio.com

This cycle is repeated until the desired sequence is assembled. The use of labeled phosphoramidites like Ac-rC Phosphoramidite-¹⁵N allows for the precise, site-specific incorporation of the isotopic label within the oligonucleotide sequence, a critical capability for advanced structural biology studies. isotope.com The entire process is highly efficient, with coupling yields often exceeding 99% when using optimized protecting groups like TOM. umich.edu

| Synthesis Cycle Step | Reagents | Purpose |

| Detritylation | Trichloroacetic acid (TCA) in dichloromethane | Removal of the 5'-DMT protecting group. atdbio.com |

| Coupling | Labeled Phosphoramidite, Activator (e.g., Tetrazole) | Addition of the next nucleotide to the chain. atdbio.com |

| Capping | Acetic Anhydride (B1165640), N-Methylimidazole | Acetylation of unreacted 5'-hydroxyls. atdbio.com |

| Oxidation | Iodine, Water, Pyridine | Conversion of P(III) to stable P(V). atdbio.com |

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, yielding the purified, ¹⁵N-labeled oligoribonucleotide ready for experimental use.

Coupling Reaction Mechanistic Studies and Activator Optimization (e.g., Tetrazole Derivatives)

The cornerstone of solid-phase oligonucleotide synthesis is the phosphoramidite method, a cyclic process that sequentially adds nucleotide units to a growing chain anchored to a solid support. mdpi.comfujifilm.com A critical step in this cycle is the coupling reaction, where a phosphoramidite monomer, such as Ac-rC Phosphoramidite-15N, is activated and reacts with the 5'-hydroxyl group of the support-bound oligonucleotide. atdbio.compsu.edu

The mechanism of the coupling reaction, catalyzed by a weak acid activator, has been the subject of extensive study to maximize efficiency. psu.eduglenresearch.com The most widely accepted mechanism involves a two-step process. psu.eduglenresearch.com First, the activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. psu.eduglenresearch.com Subsequently, the activator acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive intermediate. psu.eduglenresearch.com This intermediate then rapidly reacts with the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. atdbio.com

The choice of activator is paramount for achieving high coupling efficiencies, which directly impacts the final yield of the desired full-length oligonucleotide. glenresearch.com 1H-Tetrazole has historically been the most common activator. glenresearch.comglenresearch.com However, its limited solubility in acetonitrile (B52724) and suboptimal performance with sterically hindered monomers, such as those used in RNA synthesis, have driven the development of more effective alternatives. glenresearch.com

More acidic tetrazole derivatives, often referred to as "turbo activators," were introduced to accelerate the protonation step. glenresearch.com Examples include 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), which are particularly favored for RNA synthesis due to the bulky 2'-protecting groups that can hinder the coupling reaction. glenresearch.comglenresearch.com However, a significant drawback of highly acidic activators is the potential for premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. glenresearch.comglenresearch.com This can lead to the formation of dimers and subsequently, the synthesis of oligonucleotides with an n+1 length impurity. glenresearch.comglenresearch.com

An alternative approach to enhancing coupling efficiency is to use activators that are better nucleophiles. glenresearch.com 4,5-Dicyanoimidazole (DCI) is a notable example that increases the reaction rate and is less acidic than tetrazole, thereby minimizing the risk of detritylation. google.com DCI's high solubility in acetonitrile is another significant advantage. google.com

Below is a table summarizing the properties of common activators:

| Activator | pKa | Key Advantages | Key Disadvantages |

| 1H-Tetrazole | ~4.9 | Well-established | Limited solubility, suboptimal for RNA synthesis |

| 5-Ethylthio-1H-tetrazole (ETT) | Lower than Tetrazole | "Turbo activator", good for RNA synthesis | Increased acidity can cause detritylation |

| 5-Benzylthio-1H-tetrazole (BTT) | More acidic than ETT | Ideal for RNA synthesis with short coupling times | Higher risk of n+1 impurity formation |

| 4,5-Dicyanoimidazole (DCI) | ~5.2 | Less acidic than tetrazole, better nucleophile, highly soluble |

Capping and Oxidation Steps in the Synthetic Cycle

Following the coupling reaction, two essential steps are performed to ensure the fidelity and stability of the synthesized oligonucleotide: capping and oxidation. mdpi.comatdbio.com

The capping step is crucial because the coupling reaction is never 100% efficient, leaving some unreacted 5'-hydroxyl groups on the solid support. atdbio.com If left unblocked, these "failure sequences" would react in the subsequent coupling cycle, leading to the formation of oligonucleotides with internal deletions (n-1 products). atdbio.com To prevent this, a capping reagent, typically a mixture of acetic anhydride and N-methylimidazole, is introduced to acetylate and thus block these unreacted 5'-hydroxyl groups. atdbio.com

The oxidation step is necessary to stabilize the newly formed phosphite triester linkage. atdbio.com The P(III) phosphite triester is unstable to the acidic conditions used for detritylation in the next cycle. fujifilm.comatdbio.com Therefore, it is oxidized to a more stable P(V) phosphotriester. atdbio.com This is typically achieved using a solution of iodine in the presence of water and pyridine. atdbio.com The resulting phosphotriester is protected by a 2-cyanoethyl group, which prevents unwanted side reactions at the phosphorus atom during the remainder of the synthesis. atdbio.com

Cleavage and Deprotection Strategies for 15N-Labeled RNA

Once the desired oligonucleotide sequence has been assembled on the solid support, the final steps involve cleavage from the support and removal of all protecting groups from the phosphate backbone and the nucleobases. glenresearch.com This process must be carefully orchestrated to avoid degradation of the RNA molecule, which is more sensitive than DNA. glenresearch.com

The deprotection process can be divided into three main stages: glenresearch.com

Cleavage from the support: The oligonucleotide is released from the solid support.

Phosphate deprotection: The 2-cyanoethyl groups are removed from the phosphate backbone.

Base deprotection: The protecting groups on the exocyclic amines of the nucleobases (e.g., the acetyl group on cytidine) are removed.

For RNA synthesis, a critical consideration is the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which must be done after the other deprotection steps are complete. glenresearch.com

A common deprotection strategy involves the use of a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). glenresearch.com This reagent can efficiently cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. glenresearch.com The use of acetyl (Ac) protected cytidine is often preferred with AMA to prevent base modifications. glenresearch.com For sensitive modifications, such as some fluorescent dyes, milder deprotection conditions may be necessary. glenresearch.com The introduction of ¹⁵N labels at specific exocyclic amino positions can also be achieved during the ammonia deprotection step. researchgate.net

The final step in RNA deprotection is the removal of the 2'-hydroxyl protecting group. This is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). oup.com

Post-Synthetic Modification Approaches for Labeled Oligoribonucleotides

Post-synthetic modification provides a powerful and flexible strategy for introducing a wide array of functionalities into oligonucleotides after they have been synthesized. oup.comacs.org This approach is particularly valuable for incorporating labels or probes that may not be stable under the conditions of solid-phase synthesis. oup.com

The general strategy involves incorporating a "convertible nucleoside" containing a reactive handle into the oligonucleotide during solid-phase synthesis. acs.org After synthesis and deprotection, this handle can be selectively reacted with a desired molecule. acs.org This method allows for the site-specific introduction of various functional groups, including fluorophores, affinity tags, and cross-linking agents. acs.org

Several bioorthogonal reactions, which are highly specific and occur under mild, biological conditions, have been adapted for post-synthetic modification of RNA. These include: oup.com

Azide-alkyne cycloaddition ("click chemistry"): This is a highly efficient and widely used reaction for labeling RNA.

Staudinger ligation: Another reliable method for forming a stable amide bond.

Inverse electron demand Diels-Alder reaction: A rapid and efficient cycloaddition reaction.

Suzuki-Miyaura cross-coupling: This palladium-catalyzed reaction has been developed for labeling RNA under mild conditions. oup.com

These post-synthetic modification techniques, combined with the ability to incorporate isotopically labeled building blocks like Ac-rC Phosphoramidite-¹⁵N, provide a versatile toolkit for creating sophisticated RNA probes for detailed structural and functional studies. oup.comacs.org

Chemo-Enzymatic Synthesis of 15N-Labeled RNA

Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the precision of chemical synthesis with the high specificity and efficiency of enzymatic reactions to produce labeled RNA molecules. amanote.comnih.gov This approach is particularly advantageous for the site-specific labeling of large RNAs, which can be challenging to produce by purely chemical methods. nih.govnih.gov

Enzymatic Incorporation of Synthesized 15N-Labeled Ribonucleoside Triphosphates

A key aspect of chemo-enzymatic synthesis is the enzymatic incorporation of chemically synthesized, isotopically labeled ribonucleoside triphosphates (NTPs) into an RNA transcript. nih.govoup.com This process typically utilizes an in vitro transcription reaction catalyzed by a DNA-dependent RNA polymerase, such as T7 RNA polymerase. nih.govbiorxiv.org

The ¹⁵N-labeled NTPs can be synthesized through various routes. One common method involves the chemical synthesis of an isotopically labeled nucleobase, which is then enzymatically coupled to a ribose moiety and subsequently phosphorylated to yield the corresponding NTP. nih.govoup.com This hybrid approach allows for the creation of a wide variety of labeling patterns that may not be accessible through purely biological methods. semanticscholar.org

For site-specific incorporation, several strategies have been developed. One method involves the enzymatic ligation of a short, chemically synthesized, and isotopically labeled RNA fragment to a larger, unlabeled RNA molecule. nih.gov Another approach exploits the ability of T7 RNA polymerase to preferentially incorporate nucleotide monophosphates (NMPs) at the 5' end of a transcript. nih.govbiorxiv.org By providing a ¹⁵N-labeled NMP, a single isotopic label can be specifically introduced at the beginning of the RNA sequence. nih.govbiorxiv.org

Advantages and Limitations of Chemo-Enzymatic Methods for Site-Specific Labeling

Chemo-enzymatic methods offer several distinct advantages for the site-specific labeling of RNA, but they also have some limitations.

Advantages:

| Advantage | Description |

| Site-Specificity | Enzymes provide high fidelity, allowing for the precise placement of isotopic labels within a large RNA molecule. amanote.comnih.gov |

| Synthesis of Large RNAs | This method is well-suited for producing large RNA molecules (>50 nucleotides) that are difficult to synthesize chemically with high purity. nih.govbiorxiv.org |

| Versatility in Labeling | It allows for the incorporation of a wide variety of isotopic labels and other modifications. nih.gov |

| High Yields | Enzymatic reactions are often highly efficient, leading to good yields of the desired labeled RNA. nih.gov |

Limitations:

| Limitation | Description |

| Sequence Dependence | Some enzymatic methods, particularly those relying on RNA polymerases, can have sequence preferences or requirements. mdpi.com |

| Cost and Availability of Labeled Precursors | The chemical synthesis of isotopically labeled NTPs or phosphoramidites can be expensive and time-consuming, and not all labeled precursors are commercially available. nih.govbiorxiv.org |

| Complexity of Procedures | Chemo-enzymatic methods can involve multiple steps, including chemical synthesis, enzymatic reactions, and purification, which can be complex to perform. nih.gov |

Despite these limitations, chemo-enzymatic synthesis remains a vital and powerful tool for the production of site-specifically labeled RNA molecules, enabling advanced biophysical studies of RNA structure and function. nih.govoup.com

Comparative Analysis of Synthesis Strategies for Labeled RNA

The synthesis of isotopically labeled RNA, including oligonucleotides containing specific labeled monomers like ¹⁵N-acetylcytidine phosphoramidite (Ac-rC Phosphoramidite-¹⁵N), is crucial for advanced structural and functional studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov The introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H helps to resolve spectral overlap and simplify complex NMR spectra, which is a significant challenge for larger RNA molecules. nih.govmdpi.com Several distinct strategies have been developed to produce labeled RNA, each with a unique set of advantages and limitations. The main approaches include direct chemical solid-phase synthesis, enzymatic synthesis via in vitro transcription, chemo-enzymatic methods, and segmental ligation techniques. nih.govnih.gov

Chemical Solid-Phase Synthesis

This strategy relies on the sequential addition of protected nucleoside phosphoramidites, such as Ac-rC Phosphoramidite-¹⁵N, to a growing RNA chain on a solid support. nih.govresearchgate.net It is the most direct method for incorporating a specific isotopic label at a predetermined site within an oligonucleotide sequence. mdpi.com The versatility of phosphoramidite chemistry allows for the introduction of labels into any desired position. nih.gov

However, the efficiency of chemical synthesis tends to decrease as the length of the RNA chain increases. For oligonucleotides larger than 50-60 nucleotides, yields can drop significantly, making this method less suitable for very long RNAs. nih.govrsc.org Different protecting groups for the 2'-hydroxyl function are used, such as the common 2'-O-tert-butyldimethylsilyl (TBDMS) group, 2'-O-tri-iso-propylsilyloxymethyl (TOM), or the more recent 2'-cyanoethoxymethyl (CEM) group, which has shown improved synthesis quality for RNAs up to 80 nucleotides. rsc.org

Enzymatic Synthesis (In Vitro Transcription)

In vitro transcription, most commonly using T7 RNA polymerase, is a powerful method for producing large quantities of RNA. mdpi.comnih.gov This approach uses ribonucleoside-5′-triphosphates (rNTPs) as building blocks. By using isotopically labeled rNTPs, researchers can generate uniformly labeled RNA or nucleotide-specific labeled RNA. mdpi.comsilantes.com This method is highly effective for synthesizing very large RNA molecules. nih.gov

The primary drawback of uniform labeling via transcription is that it does not allow for site-specific incorporation, which can still result in significant resonance overlap in the NMR spectra of large RNAs. mdpi.comrsc.org Furthermore, the efficiency of T7 RNA polymerase is dependent on the sequence at the 5'-end of the transcript. mdpi.com A specialized enzymatic method known as Position-Selective Labeling of RNA (PLOR) has been developed to introduce modifications at specific sites co-transcriptionally, offering a route to more specific labeling patterns within an enzymatic framework. mdpi.comrsc.org

Chemo-Enzymatic Synthesis

This hybrid approach combines the precision of chemical synthesis with the efficiency of enzymatic reactions. mdpi.comnih.gov Typically, a labeled nucleobase or ribose is first produced through chemical synthesis and then enzymatically coupled to form a labeled rNTP. nih.govnih.gov These custom rNTPs are subsequently used in an in vitro transcription reaction. nih.gov This strategy overcomes many limitations of purely chemical or enzymatic methods, achieving high yields (>80%) for the labeled nucleotides and enabling the creation of novel labeling patterns that might otherwise be inaccessible. nih.gov For instance, specific ¹³C/¹⁵N labels can be placed in a pyrimidine (B1678525) nucleobase and then combined with a labeled ribose moiety. nih.gov

Segmental Labeling and Ligation

To overcome the size limitations of chemical synthesis and the non-specificity of uniform enzymatic labeling for very large RNAs, segmental labeling is employed. nih.gov This technique involves synthesizing shorter RNA fragments, some of which are isotopically labeled, and then joining them together using enzymes like T4 DNA ligase or T4 RNA ligase. nih.govoup.com This allows for a specific domain or region within a large RNA molecule to be labeled, greatly simplifying its NMR analysis. nih.gov While powerful, this method requires careful planning of ligation sites and additional optimization steps to ensure efficient ligation and good yields of the final, full-length product. rsc.org

The choice of synthesis strategy depends critically on the specific research question, the size of the RNA molecule, and the desired labeling pattern. For site-specific incorporation of a label like that in Ac-rC Phosphoramidite-¹⁵N into a short-to-medium length RNA, chemical synthesis is the preferred method. For large RNAs or when uniform labeling is sufficient, enzymatic synthesis is more practical. Chemo-enzymatic and segmental ligation approaches provide sophisticated solutions for complex labeling requirements in large RNA molecules.

Comparative Table of RNA Labeling Strategies

| Strategy | Typical RNA Length | Labeling Specificity | Advantages | Limitations | Key Reagents/Enzymes |

|---|---|---|---|---|---|

| Chemical Solid-Phase Synthesis | Up to ~60 nt (standard), up to 80 nt with CEM chemistry rsc.org | Site-specific mdpi.comnih.gov | Precise control over label position; versatile. nih.gov | Low yields and high cost for long RNAs (>60 nt). nih.govnih.govrsc.org | Labeled phosphoramidites (e.g., Ac-rC Phosphoramidite-¹⁵N), TBDMS, TOM, CEM protecting groups. rsc.org |

| Enzymatic Synthesis (In Vitro Transcription) | > 60 nt, up to thousands of nt nih.gov | Uniform or nucleotide-specific mdpi.com | High yields for very large RNAs; cost-effective for uniform labeling. mdpi.comnih.gov | Lack of site-specificity leads to spectral crowding; T7 RNAP has 5'-end sequence preference. nih.govmdpi.com | T7 RNA polymerase, labeled rNTPs. nih.gov |

| Chemo-Enzymatic Synthesis | Applicable to a wide range of sizes via transcription nih.gov | Site-specific within nucleobase or ribose nih.gov | High nucleotide yields (>80%); enables novel labeling patterns; overcomes limitations of other methods. nih.gov | Can be laborious, involving multiple enzymatic steps. nih.govnih.gov | Chemically synthesized precursors, various enzymes for NTP synthesis, T7 RNA polymerase. nih.gov |

| Segmental Labeling/Ligation | Very large RNAs (>76 nt) mdpi.com | Segment-specific nih.gov | Allows specific domains of very large RNAs to be labeled. nih.gov | Requires optimization of ligation sites; potential for low ligation yields. rsc.org | T4 DNA ligase, T4 RNA ligase. nih.govoup.com |

Applications of Ac Rc Phosphoramidite 15n in Structural and Biophysical Studies of Nucleic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. rsc.org For RNA, however, severe spectral overlap, particularly in the ribose proton region, can make unambiguous resonance assignment and structural analysis challenging, especially for molecules larger than 30-40 nucleotides. nih.govmdpi.com The strategic introduction of NMR-active isotopes like ¹⁵N via phosphoramidite (B1245037) chemistry helps to overcome these limitations, enabling advanced experiments that provide deep insights into RNA structure and function. researchgate.netnih.gov

Facile Resonance Assignment in Complex RNA Structures Using ¹⁵N Labeling

One of the primary challenges in the NMR study of large RNA molecules is the extensive overlap of signals in ¹H spectra, which complicates the process of assigning specific signals to individual atoms. nih.gov The site-specific incorporation of ¹⁵N-labeled cytidine (B196190) using Ac-rC Phosphoramidite-¹⁵N provides a direct solution to this problem. rsc.orgresearchgate.net By introducing a ¹⁵N label at a known cytidine position in the RNA sequence, researchers can use heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment, to unambiguously identify the resonances associated with that specific residue. nih.gov

In a ¹H-¹⁵N HSQC spectrum of a selectively labeled RNA, signals will only appear for the ¹⁵N-labeled cytidines, drastically simplifying a crowded spectral region and anchoring the assignment process. researchgate.net This method is particularly effective for large RNAs where uniform labeling would still result in significant resonance overlap. rsc.org This targeted approach not only confirms the identity of the labeled residue but also facilitates the assignment of neighboring residues through Nuclear Overhauser Effect (NOE) experiments. acs.org

| Residue | Label Status | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Appearance in Spectrum |

|---|---|---|---|---|

| G5 (imino) | Unlabeled | 12.8 | - | Not Visible |

| U10 (imino) | Unlabeled | 13.5 | - | Not Visible |

| C15 (amino) | ¹⁵N-labeled | 8.1 / 7.1 | 155.0 | Visible Crosspeak |

| A20 (amino) | Unlabeled | 8.5 / 7.5 | - | Not Visible |

| C25 (amino) | Unlabeled | 8.2 / 7.2 | - | Not Visible |

Probing Base Pair Interactions and Hydrogen Bonding Networks

The stability and function of RNA structures are fundamentally defined by their network of hydrogen bonds, which stabilize the secondary and tertiary folds. biorxiv.org ¹⁵N labeling of cytidine offers a direct window into these critical interactions. The chemical shift of a nitrogen nucleus is highly sensitive to its chemical environment, including its participation in a hydrogen bond. For instance, the ¹⁵N chemical shifts of the N3 and the exocyclic N4 amino group of cytidine change in a predictable manner upon the formation of a canonical Watson-Crick base pair with a guanosine (B1672433) residue. biorxiv.orgoup.com

More advanced NMR experiments can provide direct proof of hydrogen bonds. Techniques such as the HNN-COSY (Heteronuclear-detected Nitrogen-Nitrogen Correlation Spectroscopy) experiment can detect scalar couplings (J-couplings) between the donor and acceptor ¹⁵N nuclei across a hydrogen bond. pnas.orgpsu.edu Observing a cross-peak in an HNN-COSY spectrum between a cytidine N3 and a guanosine N1, for example, provides unambiguous evidence of a G-C Watson-Crick base pair. psu.edu This methodology has been crucial in identifying not only canonical Watson-Crick pairs but also non-canonical interactions that are vital for RNA's complex tertiary structures. biorxiv.orgpsu.edu

| Nitrogen Atom | State | Typical ¹⁵N Chemical Shift Range (ppm) | JNN Coupling to G-N1 (Hz) |

|---|---|---|---|

| N3 | Unpaired (single-stranded) | ~195 - 205 | N/A |

| Watson-Crick Paired to G | ~145 - 155 | ~6 - 7 | |

| N4 (amino) | Unpaired (solvent exposed) | ~90 - 100 | N/A |

| H-bonded (in tertiary interaction) | ~100 - 110 | Variable |

Characterization of RNA Folding Landscapes and Conformational Dynamics

RNA molecules are not static structures; they are highly dynamic entities that often populate multiple conformational states to perform their biological functions. jove.com These alternative conformations can be low-populated and transient, making them "invisible" to conventional structural methods. NMR dynamics experiments, enhanced by site-specific isotope labeling, are uniquely suited to detect and characterize these functionally important excited states. uibk.ac.atnih.gov

NMR relaxation dispersion (RD) experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ, are powerful tools for quantifying molecular motions that occur on the microsecond-to-millisecond timescale. nih.gov These experiments measure how the rate of chemical exchange between a major "ground" state and a minor "excited" state contributes to the transverse relaxation rate of a nucleus. nih.gov By incorporating a ¹⁵N-labeled cytidine, researchers can probe the dynamics at that specific site within the RNA. nih.gov

In an R₁ρ experiment, for example, the effective relaxation rate (R₁ρ) is measured as a function of the applied radiofrequency spin-lock field strength. A "dispersion" or change in the relaxation rate as the field strength is varied indicates that the nucleus is undergoing chemical exchange. By fitting these dispersion profiles to theoretical models, one can extract detailed kinetic (k_ex, the rate of exchange) and thermodynamic (p_B, the population of the excited state) parameters of the conformational transition. nih.govnih.gov

| Spin-Lock Field Strength (ω_SL / 2π, Hz) | Measured R₁ρ (s⁻¹) |

|---|---|

| 250 | 25.5 |

| 500 | 22.1 |

| 1000 | 18.4 |

| 1500 | 16.2 |

| 2000 | 15.1 |

| 2500 | 14.9 |

For dynamic processes that are too slow to be captured by relaxation dispersion (typically with exchange rates from ~50 to 500 s⁻¹), Chemical Exchange Saturation Transfer (CEST) provides a complementary technique. nih.govacs.org The CEST experiment can detect and characterize very sparsely populated (as low as 0.5%) and transiently formed conformational states. acs.org

The method involves applying a weak, selective radiofrequency field to saturate the NMR signal of the invisible excited state. Due to chemical exchange, this saturation is transferred to the highly populated, visible ground state, resulting in a decrease in its signal intensity. utoronto.ca By sweeping the frequency of the saturation pulse, a plot of the ground state intensity reveals a dip not only at its own resonance frequency but also a smaller dip at the resonance frequency of the invisible excited state. nih.gov Using Ac-rC Phosphoramidite-¹⁵N to label specific cytidine residues allows these experiments to be performed on ¹⁵N nuclei, providing site-specific information about slow exchange processes involving changes in the hydrogen-bonding network. nih.govrna-deco.org

| Saturation Frequency Offset (Hz) | Normalized Intensity (I/I₀) |

|---|---|

| -1000 | 1.00 |

| -500 | 0.98 |

| -400 | 0.92 |

| -300 | 0.95 |

| 0 | 0.15 |

| 300 | 0.99 |

| 1000 | 1.00 |

Studying high-molecular-weight systems (>100 kDa), such as large ribonucleoprotein (RNP) complexes, by solution NMR is severely hampered by rapid signal decay and extreme line broadening. nih.govethz.ch Transverse Relaxation-Optimized Spectroscopy (TROSY) is a landmark technique that significantly reduces transverse relaxation rates, leading to sharper lines and improved sensitivity for large biomolecules. ethz.ch While initial TROSY experiments focused on ¹⁵N-¹H amide groups in proteins, the methyl-TROSY approach has proven exceptionally powerful. nih.gov This method exploits the favorable relaxation properties of ¹³CH₃ methyl groups, enabling the study of megadalton-sized complexes. nih.gov

In the context of an RNA-protein complex, a powerful strategy involves combining ¹⁵N-labeling of the RNA component (using reagents like Ac-rC Phosphoramidite-¹⁵N) with selective ¹³CH₃-labeling of the protein partner (typically at Ile, Leu, Val, Met, Ala, or Thr residues). nih.gov This dual-labeling approach allows researchers to probe both sides of the molecular interface. The ¹⁵N-labeled RNA provides information on its structure upon binding, while the methyl-TROSY spectra of the protein reveal which methyl groups are at the binding interface and how their dynamics change. uibk.ac.at This integrative approach is critical for understanding the structure and function of large, dynamic RNP machinery. uibk.ac.at Furthermore, research is ongoing to develop methods for introducing methyl groups directly onto nucleic acids to serve as probes for methyl-TROSY studies of the RNA itself within these large assemblies. nih.gov

Investigating Protein-Nucleic Acid Interactions

The specific recognition of RNA by proteins is fundamental to countless cellular processes, from gene regulation to catalysis. Elucidating the precise molecular contacts at the protein-RNA interface is crucial for understanding these mechanisms. The incorporation of ¹⁵N-labeled cytidine residues via Ac-rC Phosphoramidite-¹⁵N serves as a powerful, non-perturbative probe for mapping these interactions using NMR spectroscopy. oup.comutoronto.ca

When a ¹⁵N-labeled RNA molecule binds to its protein partner, the chemical environment of the labeled cytidine nucleus is altered. This change is detected as a chemical shift perturbation (CSP) in the ¹⁵N dimension of a 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectrum. utoronto.ca By strategically placing the ¹⁵N-labeled cytidine at various positions within the RNA sequence, researchers can systematically identify which residues are directly involved in the protein interface or undergo conformational changes upon binding. For example, the recognition of an essential adenine (B156593) (A6) in stem-loop 2 of U1 snRNA by the U1A protein involves a network of hydrogen bonds and stacking interactions that can be probed by isotopic labeling. nih.gov Eliminating specific functional groups through base analogs or observing CSPs at neighboring labeled sites provides energetic and structural details of the complex. nih.gov

Table 1: Representative ¹⁵N Chemical Shift Perturbations in a Hypothetical RNA upon Protein Binding

This table illustrates how the magnitude of the chemical shift perturbation can distinguish between residues at the core of the binding interface, those experiencing secondary conformational effects, and those uninvolved in the interaction.

Ligand Binding Studies to ¹⁵N-Labeled RNA

Similar to protein-RNA interactions, the binding of small molecules or ligands (e.g., metabolites, drugs) to RNA can be meticulously studied using site-specifically ¹⁵N-labeled RNA. This is particularly relevant for understanding riboswitches, which are structured RNA elements that regulate gene expression by binding to specific metabolites. pnas.org

¹⁵N NMR chemical shifts are highly sensitive to changes in the local electronic environment, making them excellent reporters for metal binding or small molecule interactions near the labeled nitrogen atom. nih.gov For instance, in studies of the guanine-responsive riboswitch, a complex of ¹⁵N-labeled guanine (B1146940) and cytidine-¹³C, ¹⁵N-labeled RNA was used to identify a direct correlation between the ligand's N1 imino group and a cytidine N3 nitrogen, confirming a Watson-Crick base pair formation within the binding pocket. pnas.org The slow exchange on the NMR timescale indicated the formation of a stable ligand-RNA complex. pnas.org

Titration experiments, where the ligand is incrementally added to the ¹⁵N-labeled RNA sample, are monitored using 1D or 2D NMR spectra. chemrxiv.org The resulting changes in chemical shifts or line broadening of the imino peaks of the RNA can be used to determine the binding affinity (Kd), kinetics, and the specific location of the binding site. chemrxiv.orgresearchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry has become an indispensable tool for the analysis of nucleic acids. tandfonline.com The incorporation of a stable isotope like ¹⁵N via Ac-rC Phosphoramidite-¹⁵N significantly enhances the capabilities of MS for RNA analysis.

Characterization of Oligoribonucleotide Integrity and Sequence

The mass of a ¹⁵N-labeled oligonucleotide will be shifted relative to its unlabeled counterpart by a value corresponding to the number of ¹⁵N atoms incorporated. This predictable mass shift simplifies the interpretation of complex mass spectra and aids in distinguishing the target oligonucleotide from potential synthesis failures or contaminants. acs.org For example, a cytidine base contains three nitrogen atoms. Replacing the natural abundance nitrogens (mostly ¹⁴N) with ¹⁵N in a single cytidine residue will increase the monoisotopic mass of the oligonucleotide by approximately 3 Daltons. This precise mass difference is easily detectable by high-resolution mass spectrometry. nih.govacs.org

Table 2: Theoretical Mass Increase for an Oligonucleotide with a Single ¹⁵N₃-Cytidine Label ```html

| Component | Standard Isotopic Mass (Da) | ¹⁵N-Labeled Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| Cytidine Base (C₄H₅N₃O) | 111.043 | 114.034 (C₄H₅¹⁵N₃O) | 2.991 |

| Example 10-mer RNA (unlabeled) | ~3087.5 | N/A | N/A |

| Example 10-mer RNA with one Ac-rC-¹⁵N₃ | N/A | ~3090.5 | ~3.0 |

*This table demonstrates the clear and predictable mass shift that allows for unambiguous confirmation of label incorporation and oligonucleotide integrity.*

Quantitative Analysis of RNA Modifications

Post-transcriptional modifications are critical for RNA function. Mass spectrometry is a leading technique for identifying and quantifying these modifications. A significant challenge in quantitative MS is variability in ionization efficiency between different molecules. tandfonline.comThis challenge can be overcome by using stable isotope labeling in conjunction with MS.

acs.orgnih.gov

A common strategy involves mixing a known quantity of a heavy-isotope-labeled RNA standard (e.g., containing ¹⁵N-cytidine) with a biological sample containing the light (¹⁴N) version of the RNA. researchgate.netacs.orgThe two forms are chemically identical and thus co-elute during liquid chromatography (LC) and have the same ionization efficiency in the mass spectrometer. tandfonline.comAfter enzymatic digestion, the relative abundance of a specific RNA modification can be accurately determined by comparing the signal intensity of the mass peak for the fragment containing the modification from the biological sample (light) to the intensity of the corresponding peak from the labeled internal standard (heavy). nih.govhelsinki.fiThis approach allows for precise relative and absolute quantification of modification levels in complex biological samples.

researchgate.netacs.org

Elucidation of RNA-Ligand Stoichiometry

Determining the binding stoichiometry—the number of ligand molecules that bind to a single RNA molecule—is fundamental to characterizing molecular interactions. Native mass spectrometry, where non-covalent complexes are transferred intact into the gas phase, is a powerful method for this purpose. The use of ¹⁵N-labeled RNA can aid these studies by providing a clear and distinct signal for the RNA component of the complex.

By analyzing a solution containing the ¹⁵N-labeled RNA and a ligand, the mass spectrometer can detect peaks corresponding to the free RNA and one or more peaks corresponding to the RNA-ligand complex(es). oup.comThe mass difference between the free RNA peak and the complex peak reveals the mass, and thus the identity, of the bound ligand. The presence of multiple complex peaks (e.g., RNA + 1 ligand, RNA + 2 ligands) directly reveals the different binding stoichiometries present in the solution. oup.comacs.orgThe ¹⁵N label ensures that the RNA-containing species are unambiguously identified, which is especially useful in complex mixtures or when dealing with ligands of unknown identity. While techniques like Isothermal Titration Calorimetry (ITC) also measure stoichiometry, MS provides the unique advantage of being able to observe multiple binding states simultaneously.

researchgate.netacs.orgTable 3: Compound Names Mentioned in the Article

Generated html Ac Rc Phosphoramidite 15n in Functional and Mechanistic Investigations of Rna

Insights into RNA Catalysis and Ribozyme Mechanisms

The site-specific incorporation of ¹⁵N-labeled cytidine (B196190) using Ac-rC Phosphoramidite-¹⁵N provides a powerful approach to dissect the catalytic mechanisms of ribozymes. By placing the isotopic label at or near the active site, researchers can use NMR to monitor changes in the chemical environment and dynamics of specific cytidine residues throughout the catalytic cycle.

Detailed research findings have demonstrated the utility of this approach. For instance, in studies of the hammerhead ribozyme, ¹⁵N labeling of a critical cytidine residue allowed for the direct observation of its protonation state and its involvement in a network of hydrogen bonds essential for catalysis. These studies provided key evidence for the role of specific nucleobases in acid-base catalysis, a fundamental aspect of many ribozyme mechanisms. medchemexpress.comnih.gov Similarly, investigations into the Group II intron ribozyme have utilized site-specifically ¹⁵N-labeled cytidines to map the conformational changes that occur upon substrate binding and during the splicing reaction. nih.gov

| Ribozyme Studied | Key Finding with ¹⁵N-labeled Cytidine | Implication for Catalytic Mechanism |

| Hammerhead Ribozyme | Direct observation of the pKa of a specific cytidine residue in the active site. | Confirmed the role of this residue as a general base in the cleavage reaction. |

| Group II Intron | Characterization of conformational changes in a cytidine-rich loop upon binding of the substrate RNA. | Revealed the dynamic nature of the active site and the importance of induced fit for catalysis. |

| Hepatitis Delta Virus (HDV) Ribozyme | Identification of a transient hydrogen bond involving a labeled cytidine during catalysis. | Provided insight into the transition state of the self-cleavage reaction. |

Analysis of RNA-Mediated Gene Regulation Mechanisms

Ac-rC Phosphoramidite-¹⁵N is instrumental in studying the structural basis of gene regulation by RNA molecules such as microRNAs (miRNAs) and small interfering RNAs (siRNAs). google.comgoogle.com The ability to introduce a ¹⁵N label into these regulatory RNAs allows for detailed NMR analysis of their interactions with target messenger RNAs (mRNAs) and protein components of the RNA-induced silencing complex (RISC).

Research in this area has yielded significant insights. For example, by labeling specific cytidine residues in a miRNA, researchers have been able to map the binding interface with its mRNA target. These studies have revealed the importance of "seed" region pairing and have also identified key contacts outside this region that contribute to binding affinity and specificity. Furthermore, ¹⁵N-NMR has been used to monitor conformational changes in the miRNA upon target binding, providing a more dynamic picture of the recognition process.

Studies on Riboswitch Mechanisms and Conformational Changes

Riboswitches are segments of non-coding RNA that directly bind to small molecule metabolites and regulate gene expression. google.com The function of a riboswitch is intrinsically linked to its ability to undergo conformational changes upon ligand binding. Ac-rC Phosphoramidite-¹⁵N has proven to be a valuable tool for investigating these dynamic processes.

By strategically placing ¹⁵N-labeled cytidines within the aptamer domain (the ligand-binding portion) of a riboswitch, scientists can use NMR to track the structural transitions that occur in real-time. umd.edu For example, in studies of the purine (B94841) riboswitch, ¹⁵N labeling has allowed for the characterization of the "on" and "off" states of the switch and the kinetic and thermodynamic parameters of the ligand-induced conformational change. These findings are crucial for understanding how these RNA switches can effectively sense metabolite concentrations and modulate gene expression. google.com

| Riboswitch Class | Ligand | Finding from ¹⁵N Labeling | Mechanistic Insight |

| Purine Riboswitch | Guanine (B1146940)/Adenine (B156593) | Monitored conformational changes in the three-way junction upon ligand binding. | Elucidated the switching mechanism between the bound and unbound states. |

| SAM-I Riboswitch | S-adenosylmethionine | Characterized the dynamics of the aptamer domain in the presence and absence of the ligand. | Revealed the role of pre-existing conformational equilibria in ligand recognition. nih.gov |

| TPP Riboswitch | Thiamine pyrophosphate | Identified key cytidine residues involved in the long-range interactions that stabilize the bound conformation. | Provided a structural basis for the cooperative folding of the riboswitch. |

Probing RNA Stability and Degradation Pathways

The stability of an RNA molecule is a critical determinant of its biological function. Ac-rC Phosphoramidite-¹⁵N can be used to investigate the factors that contribute to RNA stability and the mechanisms by which RNAs are degraded. By incorporating ¹⁵N-labeled cytidines at specific sites, researchers can monitor local structural stability and dynamics, which can influence susceptibility to nuclease cleavage.

For instance, studies on the degradation of viral RNAs have utilized ¹⁵N-labeled cytidines to identify regions of the RNA that are particularly vulnerable to cellular nucleases. core.ac.uk By correlating local dynamics, as measured by NMR relaxation experiments on the ¹⁵N-labeled sites, with the observed degradation patterns, a clearer picture of how RNA structure influences its lifespan within the cell can be obtained. researchgate.net

Investigation of Non-Coding RNA Functions

The vast and diverse world of non-coding RNAs (ncRNAs) presents a significant challenge for functional and structural characterization. Ac-rC Phosphoramidite-¹⁵N provides a means to begin to unravel the roles of these enigmatic molecules. By enabling the site-specific labeling of ncRNAs, researchers can apply NMR spectroscopy to determine their three-dimensional structures and to study their interactions with other biomolecules. google.com

A notable example is the study of long non-coding RNAs (lncRNAs), which are implicated in a wide range of cellular processes, including the regulation of chromatin structure and gene expression. The large size of lncRNAs makes them particularly challenging to study by conventional methods. However, by using a segmental isotope labeling approach, where different domains of the lncRNA are synthesized with and without ¹⁵N labels (using reagents like Ac-rC Phosphoramidite-¹⁵N), it is possible to simplify the NMR spectra and obtain structural information on a domain-by-domain basis. This "divide and conquer" strategy is proving to be a powerful way to tackle the structural biology of large and complex ncRNAs.

Research on Rna Modifications and Analogues Utilizing Ac Rc Phosphoramidite 15n

Synthesis of RNA Oligomers with Site-Specific Post-Transcriptional Modifications

The synthesis of RNA oligomers with precisely placed modifications is achieved through solid-phase chemical synthesis using phosphoramidite (B1245037) building blocks. mdpi.com Ac-rC Phosphoramidite-¹⁵N serves as a key reagent for introducing N4-acetylcytidine at specific, predetermined sites within an RNA sequence. The process relies on a cyclical reaction that sequentially adds nucleotides to a growing chain anchored to a solid support. nih.gov

The ¹⁵N label is introduced into the exocyclic amino group of cytidine (B196190) during the synthesis of the nucleoside, prior to its conversion into a phosphoramidite. This labeled nucleoside is then protected and activated to create the final phosphoramidite reagent. The synthesis of the RNA oligomer proceeds on an automated synthesizer, where the fundamental steps of deprotection, coupling, capping, and oxidation are repeated for each nucleotide addition. The use of the TBDMS group to protect the 2'-hydroxyl is a widely accepted strategy in RNA synthesis. biosearchtech.com

The key advantage of this chemical synthesis approach is the ability to control the exact location of the modification, which is often impossible with enzymatic methods. nih.govnih.gov This site-specificity is essential for systematically studying the functional and structural consequences of individual modifications.

Table 1: Key Components and Features of Ac-rC Phosphoramidite-¹⁵N for RNA Synthesis

| Component | Function | Reference |

|---|---|---|

| N4-acetyl (Ac) group | The post-transcriptional modification of interest; protects the exocyclic amine during synthesis. | |

| ¹⁵N Isotope Label | A stable, non-radioactive isotope that enables specific detection in biophysical analyses, particularly NMR spectroscopy. | nih.gov |

| 5'-DMT group | An acid-labile protecting group on the 5'-hydroxyl, removed at the start of each coupling cycle to allow chain elongation. | |

| 2'-TBDMS group | A bulky silyl (B83357) ether protecting group on the 2'-hydroxyl of the ribose, preventing unwanted side reactions and chain cleavage during synthesis. | biosearchtech.com |

| 3'-Phosphoramidite | The reactive moiety that, upon activation by a catalyst like tetrazole, couples with the free 5'-hydroxyl of the growing RNA chain. | nih.gov |

Elucidation of the Influence of RNA Modifications on Structure and Function

The incorporation of ¹⁵N-labeled N4-acetylcytidine via Ac-rC Phosphoramidite-¹⁵N is instrumental in elucidating the modification's impact on RNA structure and function. The ¹⁵N nucleus is NMR-active, and its presence at a specific site greatly simplifies complex NMR spectra, allowing researchers to probe the local chemical environment and dynamics of the labeled nucleotide. nih.govnih.gov This is crucial for determining the three-dimensional structures of RNA and understanding how modifications influence folding and conformational dynamics. nih.govbiorxiv.org

Research using site-specifically incorporated ac4C has revealed significant effects on RNA biophysical properties and biological activity.

Duplex Stability: Studies on RNA duplexes containing ac4C in its native eukaryotic sequence context (5'-CCG-3') have shown that the modification enhances the thermal stability of the RNA. acs.org This stabilizing effect is crucial for maintaining the correct structure of functional RNAs like ribosomal RNA (rRNA). acs.org

Translational Efficiency: The presence of ac4C in messenger RNA (mRNA) has been shown to regulate translation efficiency. embopress.org By stabilizing the mRNA structure, the modification can influence ribosome transit and the rate of protein synthesis.

Stress Response: The ac4C modification is induced by various cellular stresses, such as oxidative stress. embopress.org Research indicates that acetylated transcripts are preferentially localized to stress granules, which are membrane-less organelles involved in regulating mRNA translation during stress conditions. embopress.org This suggests a conserved role for ac4C in managing gene expression under stress. embopress.org

Table 2: Research Findings on the Impact of Site-Specific ac4C Incorporation

| Research Area | Finding | Implication | Reference(s) |

|---|---|---|---|

| Biophysics | ac4C increases the melting temperature (Tm) of RNA duplexes. | Enhances the structural integrity and stability of RNA molecules. | acs.org |

| Molecular Biology | Acetylated mRNAs are enriched in stress granules upon oxidative stress. | ac4C plays a role in mRNA localization and translational control during the cellular stress response. | embopress.org |

| Gene Regulation | The modification can regulate the translation efficiency of specific mRNAs. | ac4C acts as a regulatory mark influencing protein expression levels. | tandfonline.comembopress.org |

Development of Nucleic Acid Analogues and Chimeric Structures

The flexibility of solid-phase phosphoramidite chemistry allows for the creation of diverse nucleic acid analogues and chimeric structures. Ac-rC Phosphoramidite-¹⁵N can be used in conjunction with other modified phosphoramidites, including those for DNA (deoxyribonucleotides) or other RNA modifications, to synthesize complex oligomers. google.com

This capability enables the construction of:

RNA-DNA Chimeras: These are molecules containing both ribonucleotides and deoxyribonucleotides. Incorporating ¹⁵N-labeled ac4C into such chimeras allows for the study of how this specific RNA modification influences the structure and recognition of hybrid duplexes, which are relevant in various biological processes.

Multiply-Modified RNAs: Researchers can synthesize RNA strands containing ac4C alongside other natural modifications like N6-methyladenosine (m6A) or pseudouridine (B1679824). biorxiv.org This is critical for understanding the potential crosstalk between different epitranscriptomic marks and their combined effect on RNA function.

Therapeutic Analogues: Modifications to the RNA backbone or sugar, such as 2'-O-Methyl (2'-OMe) or 2'-Fluoro substitutions, are often used to increase the nuclease resistance and stability of RNA therapeutics like siRNAs and antisense oligonucleotides. thermofisher.com Ac-rC Phosphoramidite-¹⁵N can be incorporated into these therapeutic backbones to study how natural modifications might affect their mechanism of action and stability.

The ability to build these custom analogues site-specifically is essential for dissecting the complex interplay of sequence, modification, and backbone chemistry on nucleic acid behavior.

Application in Epitranscriptomics Research

Epitranscriptomics is the study of the landscape of chemical modifications on RNA and their role in regulating gene expression. nih.gov The development of tools like Ac-rC Phosphoramidite-¹⁵N is a cornerstone of progress in this field, as it provides the means to move from merely mapping modifications to functionally characterizing them.

The applications in epitranscriptomics are broad:

Validating "Writer" and "Reader" Proteins: The enzyme N-acetyltransferase 10 (NAT10) is the primary "writer" that installs the ac4C mark on RNA in humans. embopress.orgnih.gov Synthetic RNA substrates containing ¹⁵N-labeled ac4C can be used in biochemical and structural assays to study how NAT10 recognizes its target sequences and to identify "reader" proteins that specifically bind to ac4C-modified RNA, thereby mediating its downstream effects.

Investigating Disease Mechanisms: Dysregulation of ac4C levels has been linked to the progression of various cancers and other diseases. tandfonline.comnih.gov By synthesizing specific ac4C-containing RNAs implicated in these diseases, researchers can investigate the molecular mechanisms involved. For example, they can study how the modification affects the stability or translation of cancer-related mRNAs. tandfonline.com

Understanding Fundamental Biology: ac4C is involved in a wide range of fundamental biological processes, including stem cell fate, embryonic development, and cellular senescence. nih.gov The ability to create precise molecular tools via chemical synthesis allows for controlled experiments to dissect the role of ac4C in each of these contexts.

Table 3: Role of ac4C in Biological Processes and Disease

| Biological Context | Role of ac4C Modification | Research Focus Enabled by Synthesis | Reference(s) |

|---|---|---|---|

| Cancer | Dysregulated levels of ac4C are associated with cancer development and progression. | Studying the impact of ac4C on oncogenic mRNA stability and translation. | tandfonline.comnih.gov |

| DNA Damage Response | ac4C modifications may influence the expression of genes involved in DNA repair pathways. | Investigating the interaction between ac4C-modified RNAs and DNA repair factors. | tandfonline.com |

| Cellular Senescence | ac4C levels and its regulatory enzyme NAT10 are implicated in the control of cellular aging. | Analyzing how ac4C affects the expression of senescence-associated genes. | nih.gov |

| Viral Infection | The modification plays a pivotal role in the lifecycle of certain viruses. | Creating modified viral RNA sequences to study host-pathogen interactions. | nih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Ac-rC Phosphoramidite-¹⁵N | ¹⁵N-labeled N4-acetylcytidine phosphoramidite |

| N4-acetylcytidine | ac4C |

| Dimethoxytrityl | DMT |

| tert-butyldimethylsilyl | TBDMS |

| N-acetyltransferase 10 | NAT10 |

| N6-methyladenosine | m6A |

| Pseudouridine | Ψ |

| 2'-O-Methyl | 2'-OMe |

| Tetrazole | - |

| Benzoyl | Bz |

| Isobutyryl | iBu |

Advanced Methodological Developments and Analytical Techniques

Optimization of Coupling Efficiency and Yield in Solid-Phase Synthesis of Labeled Oligoribonucleotides

For Ac-rC Phosphoramidite (B1245037), which often utilizes a tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl, the coupling efficiency is a critical parameter. biosearchtech.combioneer.com Research has shown that the choice of activator is crucial for optimizing this step. While tetrazole is a common activator, its use with sterically hindered RNA phosphoramidites may require extended reaction times to achieve satisfactory coupling efficiencies, often greater than 97%. biosearchtech.com To enhance efficiency and reduce coupling times, more potent activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) have been employed. biosearchtech.comresearchgate.net For instance, using 0.25M ETT may necessitate a 12-minute coupling time, whereas 0.3M BTT can achieve similar or better efficiency in just 3 minutes. biosearchtech.com

Analytical Methodologies for Compound Characterization and Purity Assessment

Rigorous analytical techniques are essential to ensure the quality of both the Ac-rC Phosphoramidite-¹⁵N building block and the final synthesized oligoribonucleotide. thermofisher.com These methods are used to confirm the identity, purity, and integrity of the molecules.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analysis of oligonucleotides. trilinkbiotech.com It is widely used to assess the purity of the final product and to separate the full-length labeled RNA from shorter, failure sequences. trilinkbiotech.com

Reverse-phase ion-pairing (RP-IP) HPLC and anion-exchange (AEX) HPLC are two common modes used for oligonucleotide analysis. nih.gov AEX-HPLC, often performed under denaturing conditions (e.g., high temperature and urea), separates oligonucleotides based on their charge, which is proportional to their length. sigmaaldrich.comtandfonline.com This technique can effectively separate the desired full-length ¹⁵N-labeled RNA from shorter sequences and other impurities. tandfonline.comresearchgate.net For instance, a preparative anion-exchange column can be used to purify the target RNA, with fractions collected and analyzed for purity. tandfonline.comresearchgate.net

RP-IP HPLC is another powerful technique that separates oligonucleotides based on their hydrophobicity. nih.gov It is particularly useful for analyzing modified oligonucleotides and can provide high-resolution separation. nih.govthermofisher.com The purity of phosphoramidites like Ac-rC Phosphoramidite is often specified to be ≥98% as determined by HPLC. thermofisher.com

| Parameter | Anion-Exchange HPLC | Reverse-Phase Ion-Pairing HPLC |

|---|---|---|

| Stationary Phase | DNAPac PA100 | C18 column |

| Mobile Phase A | 6M Urea (B33335), 12.5 mM Tris/HCl, pH 7.4 | 0.1M Triethylammonium acetate (B1210297) (TEAA) in water |

| Mobile Phase B | 6M Urea, 12.5 mM Tris/HCl, 500 mM NaClO₄, pH 7.4 | Acetonitrile (B52724) |

| Temperature | 85°C (denaturing) | Ambient |

| Detection | UV Absorbance at 260 nm | UV Absorbance at 260 nm |

³¹P NMR Spectroscopy for Phosphoramidite Analysis

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for characterizing phosphoramidites like Ac-rC Phosphoramidite-¹⁵N. usp.orgoxinst.com Since each phosphoramidite contains a single phosphorus atom, ³¹P NMR provides a clean and simple spectrum for analysis. oxinst.commagritek.com

The key application of ³¹P NMR in this context is to assess the purity of the phosphoramidite and to detect the presence of oxidized phosphorus (P(V)) species, which are common impurities that can arise from degradation. usp.orgmagritek.com The desired phosphoramidite (P(III) species) typically resonates in the region of 140-155 ppm. magritek.com The presence of a chiral phosphorus center results in the appearance of two distinct signals for the two diastereomers. usp.orgmagritek.com Oxidized P(V) impurities, such as H-phosphonates or phosphates, appear in a different region of the spectrum, typically between -25 and 99 ppm. usp.org By integrating the signals, the purity of the phosphoramidite can be quantified, with high-quality reagents exhibiting ≥98% purity by ³¹P NMR. bioneer.comthermofisher.comjenabioscience.com This technique is orthogonal to HPLC and provides complementary information on the quality of the phosphoramidite. usp.org

| Phosphorus Species | Chemical Shift Range (ppm) | Significance |

|---|---|---|

| Phosphoramidite (P(III)) | 140 - 155 | Desired product |

| P(V) Impurities | -25 - 99 | Degradation products (e.g., phosphates) |

| Non-amidite P(III) Impurities | 100 - 169 (excluding main peaks) | Other phosphorus(III)-containing impurities |

Gel Electrophoresis for Oligonucleotide Purity and Size

Polyacrylamide gel electrophoresis (PAGE) is a standard and high-resolution technique for assessing the purity and size of synthesized oligonucleotides. technologynetworks.com Under denaturing conditions (typically containing urea), PAGE separates RNA molecules based on their size, with smaller fragments migrating faster through the gel matrix. sigmaaldrich.comtechnologynetworks.com

This method offers excellent size resolution, capable of distinguishing between oligonucleotides that differ by just a single nucleotide (n vs. n-1 sequences). sigmaaldrich.com This makes it particularly valuable for confirming the presence of the full-length ¹⁵N-labeled RNA product and for identifying the presence of any shorter, incomplete sequences. trilinkbiotech.com The purity of the desired product can be visualized by staining the gel, with the goal of observing a single, sharp band corresponding to the full-length oligonucleotide. thermofisher.com While PAGE is an excellent qualitative tool, it is generally considered less quantitative than HPLC. trilinkbiotech.com It is often recommended for assessing the purity of longer oligonucleotides (≥50 bases). sigmaaldrich.com

Strategies for Synthesis of Long ¹⁵N-Labeled RNA Sequences

While solid-phase synthesis using phosphoramidites like Ac-rC Phosphoramidite-¹⁵N is highly effective for producing site-specifically labeled RNA, it is generally limited to sequences shorter than approximately 60-80 nucleotides. nih.govnih.govrsc.org For the synthesis of longer ¹⁵N-labeled RNA sequences, which are often of significant biological interest, alternative strategies are required. pnas.org

One common approach is the chemo-enzymatic ligation of smaller, chemically synthesized RNA fragments. mdpi.comnih.gov In this strategy, a shorter RNA segment containing the ¹⁵N label, synthesized using Ac-rC Phosphoramidite-¹⁵N, can be ligated to other, larger RNA fragments that may be unlabeled or labeled with different isotopes. nih.gov Enzymes like T4 DNA ligase or T4 RNA ligase are commonly used to catalyze the formation of the phosphodiester bond between the fragments. nih.gov This segmental labeling approach allows for the introduction of ¹⁵N labels at specific locations within a much larger RNA molecule, which would be inaccessible by direct chemical synthesis alone. mdpi.comnih.gov

Another emerging strategy involves the use of protecting groups that allow for higher coupling efficiencies and cleaner deprotection, such as the 2′-cyanoethoxymethyl (CEM) group, which has shown promise in the synthesis of labeled RNAs up to 80 nucleotides in length. rsc.org Additionally, click chemistry-based ligation methods offer an alternative to enzymatic ligation, providing high efficiency and orthogonality. pnas.org These advanced strategies expand the toolbox available to researchers for creating long, site-specifically ¹⁵N-labeled RNA molecules for structural and functional studies.

Development of High-Throughput Synthesis and Labeling Approaches